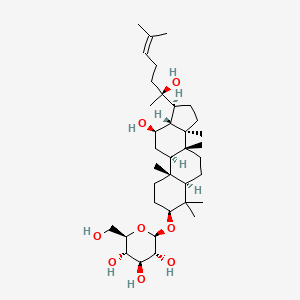

Ginsenoside Rh2

説明

Ginsenoside Rh2 has been reported in Panax notoginseng and Panax ginseng with data available.

from leaves of Panax ginseng C; structure given in first source

Structure

2D Structure

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31-,33-,34+,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUVNOCSBYYHIS-IRFFNABBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70999457 | |

| Record name | Ginsenoside Rh2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78214-33-2 | |

| Record name | Ginsenoside Rh2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78214-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Rh2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078214332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginsenoside Rh2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78214-33-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 20(S)-GINSENOSIDE RH2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JU44A5KWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ginsenoside Rh2: A Technical Guide to its Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rh2, a protopanaxadiol-type saponin derived from Panax ginseng, has emerged as a promising natural compound in oncology research. Its selective cytotoxicity towards various cancer cell types, while exhibiting minimal effects on normal cells, has prompted extensive investigation into its molecular mechanisms of action.[1][2] This technical guide provides an in-depth overview of the multifaceted ways in which this compound exerts its anticancer effects, focusing on its impact on key signaling pathways, induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.

Induction of Apoptosis: Orchestrating Programmed Cell Death

This compound is a potent inducer of apoptosis in a wide range of cancer cells. This programmed cell death is orchestrated through the modulation of multiple signaling cascades, primarily involving the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Modulation of the Bcl-2 Family and Caspase Activation

A key mechanism of Rh2-induced apoptosis is its ability to alter the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[3][4][5]

-

Upregulation of Pro-Apoptotic Proteins: Treatment with Rh2 leads to an increase in the expression of pro-apoptotic proteins such as Bax and Bak. This upregulation is crucial for the permeabilization of the mitochondrial outer membrane.

-

Downregulation of Anti-Apoptotic Proteins: Concurrently, Rh2 suppresses the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio is a critical determinant for the initiation of the apoptotic cascade.

-

Caspase Cascade Activation: The disruption of the mitochondrial membrane potential leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.

Role of the p53 Tumor Suppressor

The tumor suppressor protein p53 plays a significant role in Rh2-mediated apoptosis in some cancer types.

-

p53 Activation: this compound has been shown to activate the p53 pathway.

-

Fas Receptor Upregulation: Activated p53 can upregulate the expression of the Fas death receptor, linking to the extrinsic apoptosis pathway and subsequent activation of caspase-8.

Quantitative Analysis of Apoptosis Induction

The pro-apoptotic effects of this compound have been quantified across various cancer cell lines.

| Cell Line | Concentration of Rh2 | Observation | Reference |

| MCF-7 | 30-50 μM | Dose-dependent increase in Annexin V positive cells | |

| MDA-MB-231 | 30-50 μM | Dose-dependent increase in Annexin V positive cells | |

| HeLa | 35-45 µM | Significant increase in early apoptosis rate | |

| C33A | 45-55 µM | Significant increase in early apoptosis rate |

Experimental Protocol: Annexin V/PI Staining for Apoptosis

A standard method to quantify apoptosis is through flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cancer cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.

-

Harvest cells by trypsinization and collect the cell suspension.

-

Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be both Annexin V and PI positive.

Cell Cycle Arrest: Halting Cancer Proliferation

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.

Regulation of Cyclins and Cyclin-Dependent Kinases (CDKs)

The progression of the cell cycle is tightly regulated by the sequential activation of CDKs, which are controlled by their regulatory partners, the cyclins. This compound disrupts this process by:

-

Downregulating G1-S phase cyclins and CDKs: Treatment with Rh2 has been shown to decrease the protein levels of key G1-S phase regulators, including Cyclin D1, Cyclin E, CDK2, CDK4, and CDK6.

-

Upregulating CDK inhibitors (CKIs): Rh2 can increase the expression of CDK inhibitors such as p21 and p27, which bind to and inhibit the activity of CDK-cyclin complexes.

Quantitative Data on Cell Cycle Arrest

The impact of this compound on cell cycle distribution has been documented in various studies.

| Cell Line | Rh2 Concentration | Percentage of Cells in G1 Phase (Treatment vs. Control) | Reference |

| HL-60 | 20 µM | 67.7% vs. 48.1% | |

| U937 | 20 µM | 64.8% vs. 45.6% | |

| 95D | 200 µg/mL | 44.75% vs. 34.70% |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

-

Propidium Iodide (PI) staining solution

-

RNase A

-

70% Ethanol

-

PBS

-

Flow cytometer

Procedure:

-

Culture cancer cells and treat with this compound as required.

-

Harvest and wash the cells with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer. The relative number of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Inhibition of Angiogenesis and Metastasis

The growth and spread of tumors are highly dependent on the formation of new blood vessels (angiogenesis) and the ability of cancer cells to invade surrounding tissues and metastasize to distant organs. This compound has demonstrated potent anti-angiogenic and anti-metastatic properties.

Anti-Angiogenic Mechanisms

-

Downregulation of Vascular Endothelial Growth Factor (VEGF): Rh2 has been shown to suppress the expression of VEGF, a key signaling protein that stimulates angiogenesis. It can also inhibit the VEGF receptor 2 (VEGFR2) signaling pathway.

-

Inhibition of Endothelial Cell Proliferation and Tube Formation: By targeting the VEGF signaling pathway, Rh2 inhibits the proliferation, migration, and tube-like structure formation of endothelial cells, which are essential steps in angiogenesis.

Anti-Metastatic Mechanisms

-

Inhibition of Matrix Metalloproteinases (MMPs): this compound can downregulate the expression and activity of MMPs, such as MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis.

-

Regulation of Epithelial-Mesenchymal Transition (EMT): Rh2 has been shown to inhibit EMT, a process where epithelial cells acquire mesenchymal characteristics, enabling them to become more motile and invasive.

Experimental Protocol: In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Matrigel or a similar basement membrane extract

-

Endothelial cell growth medium

-

This compound

-

24-well plates

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 24-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.

-

Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of this compound.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2.

-

After a suitable incubation period (typically 4-18 hours), examine the formation of tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.

Modulation of Key Signaling Pathways

The anticancer effects of this compound are mediated through its interaction with and modulation of several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. It is often hyperactivated in cancer. This compound has been shown to inhibit this pathway, leading to the suppression of cancer cell proliferation and the induction of apoptosis.

JAK/STAT Pathway

The JAK/STAT signaling pathway is involved in cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is common in many cancers. This compound can inhibit the JAK/STAT pathway, particularly STAT3, which contributes to its anti-tumor effects.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a critical role in inflammation, immunity, and cell survival. Its constitutive activation in cancer cells promotes their survival and proliferation. This compound has been found to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.

Quantitative Data: IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| MCF-7 | Breast Cancer | 40-63 | 24, 48, 72 | |

| MDA-MB-231 | Breast Cancer | 33-58 | 24, 48, 72 | |

| MDA-MB-468 | Breast Cancer | 45.36 | 48 | |

| HeLa | Cervical Cancer | ~45 | 24 | |

| HCT116 | Colorectal Cancer | 44.28 | Not Specified | |

| ECA109 | Esophageal Cancer | 2.9 (µg/mL) | Not Specified | |

| TE-13 | Esophageal Cancer | 3.7 (µg/mL) | Not Specified | |

| HepG2 | Liver Cancer | 45.46 | 48 | |

| Huh-7 | Liver Cancer | 13.39 | Not Specified | |

| A549 | Lung Cancer | 37.09 (µg/mL) | 48 | |

| NCI-H460 | Lung Cancer | 46.89 (µg/mL) | 48 | |

| 95D | Lung Cancer | 491.46-1514.91 (µg/mL) | 24, 48, 72 | |

| Bxpc-3 | Pancreatic Cancer | ~45 | Not Specified | |

| DU145 | Prostate Cancer | 57.50 | Not Specified |

Visualizing the Mechanisms: Signaling Pathways and Workflows

This compound-Induced Apoptosis Pathway

Caption: Intrinsic apoptosis pathway induced by this compound.

This compound and Cell Cycle Arrest at G1/S

Caption: G1/S cell cycle arrest mechanism of this compound.

Experimental Workflow for Assessing Anti-Angiogenic Effects

References

- 1. This compound regulates triple-negative breast cancer proliferation and apoptosis via the IL-6/JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (20S) this compound Exerts Its Anti-Tumor Effect by Disrupting the HSP90A-Cdc37 System in Human Liver Cancer Cells | MDPI [mdpi.com]

- 3. This compound induces Bcl-2 family proteins-mediated apoptosis in vitro and in xenografts in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of Ginsenoside Rh2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rh2, a protopanaxadiol-type saponin derived from Panax ginseng, has garnered significant attention in the scientific community for its potent pharmacological activities, particularly its anti-cancer properties. A critical aspect of its bioactivity lies in its stereochemistry. This compound exists as two distinct stereoisomers, or epimers, at the C-20 position of its dammarane-type triterpenoid saponin structure: 20(S)-Ginsenoside Rh2 and 20(R)-Ginsenoside Rh2.[1][2][3] This difference in the spatial orientation of the hydroxyl group at C-20 leads to significant variations in their biological effects, making the study of each stereoisomer crucial for targeted therapeutic development.[2] This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their physicochemical properties, analytical separation methods, comparative biological activities, and the molecular signaling pathways they modulate.

Physicochemical Properties

The stereoisomeric nature of 20(S)- and 20(R)-Ginsenoside Rh2 results in distinct physicochemical properties. While some sources suggest that this isomerism has minimal impact on general physicochemical characteristics, subtle differences in properties such as solubility and optical rotation are critical for experimental design and drug formulation.[2] A summary of available data is presented below.

| Property | 20(S)-Ginsenoside Rh2 | 20(R)-Ginsenoside Rh2 | References |

| Molecular Formula | C₃₆H₆₂O₈ | C₃₆H₆₂O₈ | |

| Molecular Weight | 622.88 g/mol | 622.88 g/mol | |

| Appearance | White to off-white powder | White to off-white powder | - |

| Solubility | Soluble in DMSO, methanol, ethanol; poorly soluble in water. | Soluble in DMSO, methanol, ethanol; poorly soluble in water. | |

| NMR Spectroscopy | Distinct chemical shifts for C-17, C-21, and C-22 compared to the (R)-epimer. | Distinct chemical shifts for C-17, C-21, and C-22 compared to the (S)-epimer. | |

| Mass Spectrometry | Characteristic fragmentation pattern with major ions at m/z 621 [M-H]⁻, 459 [M-H-Glc]⁻, and 375. | Similar fragmentation pattern to the (S)-epimer, differentiation requires specialized MS techniques. |

Experimental Protocols

Separation and Quantification of this compound Stereoisomers by HPLC

This protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 20(S)- and 20(R)-Ginsenoside Rh2.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-10 min, 30% A; 10-25 min, 30-60% A; 25-35 min, 60-90% A; 35-40 min, 90% A.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 203 nm.

-

Sample Preparation: Dissolve the sample in methanol. For plasma samples, solid-phase extraction (SPE) may be necessary for cleanup and concentration.

-

Quantification: Use a calibration curve prepared with certified reference standards of 20(S)- and 20(R)-Ginsenoside Rh2.

Cytotoxicity Assessment by MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 20(S)- or 20(R)-Ginsenoside Rh2 for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Analysis of Protein Expression by Western Blotting

Western blotting is used to detect specific proteins in a sample. This protocol is for analyzing the effects of this compound stereoisomers on signaling pathway proteins.

-

Cell Lysis: After treatment with the ginsenosides, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, caspases) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Comparative Biological Activities

The stereochemistry at the C-20 position significantly influences the biological activity of this compound. Generally, the 20(S) epimer has been reported to exhibit more potent anticancer effects in many studies. However, the relative potency can be cell-type dependent.

Anticancer Activity

Both 20(S)- and 20(R)-Ginsenoside Rh2 have demonstrated the ability to inhibit the proliferation and induce apoptosis in various cancer cell lines. The following table summarizes the reported IC50 values for the two stereoisomers in different cancer cell lines.

| Cell Line | Cancer Type | 20(S)-Ginsenoside Rh2 IC50 (µM) | 20(R)-Ginsenoside Rh2 IC50 (µM) | Reference |

| HCT-116 | Colon Cancer | ~50 | >50 | - |

| HT-29 | Colon Cancer | ~50 | Inactive at 50 µM | - |

| HepG2 | Liver Cancer | ~20 | >50 | - |

| NCI-H460 | Non-small cell lung cancer | 368.32 (µg/mL) | >200 (µg/mL) | |

| 95D | Non-small cell lung cancer | >200 (µg/mL) | >200 (µg/mL) | |

| ECA109 | Esophageal Squamous Carcinoma | 2.9 (µg/mL) | Not Reported | |

| TE-13 | Esophageal Squamous Carcinoma | 3.7 (µg/mL) | Not Reported | |

| HCT15 | Colorectal Cancer | 39.50 | Not Reported | |

| DLD1 | Colorectal Cancer | 46.16 | Not Reported |

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Signaling Pathways and Molecular Mechanisms

The anticancer effects of this compound stereoisomers are mediated through the modulation of various intracellular signaling pathways, primarily those involved in cell proliferation, apoptosis, and survival.

20(S)-Ginsenoside Rh2

The 20(S) epimer is the more extensively studied of the two. It has been shown to induce apoptosis and inhibit cell growth through multiple mechanisms.

1. Intrinsic and Extrinsic Apoptosis Pathways: 20(S)-Ginsenoside Rh2 activates both the mitochondria-mediated (intrinsic) and the death receptor-mediated (extrinsic) apoptotic pathways. It can induce the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3. In some cell types, it also upregulates the expression of death receptors like Fas and DR5, leading to the activation of caspase-8.

Figure 1: Induction of apoptosis by 20(S)-Ginsenoside Rh2.

2. PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation. 20(S)-Ginsenoside Rh2 has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis and autophagy.

Figure 2: Inhibition of the PI3K/Akt/mTOR pathway by 20(S)-Ginsenoside Rh2.

3. MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is also involved in cell proliferation and survival. 20(S)-Ginsenoside Rh2 can inhibit the phosphorylation of key proteins in this pathway, such as Raf and ERK, leading to the suppression of cancer cell growth.

Figure 3: Inhibition of the MAPK/ERK pathway by 20(S)-Ginsenoside Rh2.

20(R)-Ginsenoside Rh2

The molecular mechanisms of 20(R)-Ginsenoside Rh2 are less well-characterized compared to its (S)-epimer. However, studies have shown that it also possesses anticancer properties, and in some cases, may have stronger effects than the 20(S) form. It has been reported to inhibit the proliferation of non-small cell lung cancer cells and induce cell cycle arrest and apoptosis. Further research is required to fully elucidate the specific signaling pathways predominantly affected by the 20(R) stereoisomer.

Conclusion

The stereoisomers of this compound, 20(S)- and 20(R)-Ginsenoside Rh2, represent a compelling area of research for the development of novel anticancer therapeutics. Their distinct stereochemistry translates into differential biological activities, with the 20(S) epimer generally exhibiting more potent effects through the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK, leading to apoptosis and inhibition of cell proliferation. This technical guide provides a foundational understanding of these stereoisomers for researchers in the field. Further investigation into the specific molecular targets and signaling pathways of the 20(R) epimer is warranted to fully harness the therapeutic potential of both stereoisomers of this compound. The detailed experimental protocols provided herein offer a starting point for researchers to conduct their own investigations into these promising natural compounds.

References

- 1. Differentiation and identification of ginsenoside structural isomers by two-dimensional mass spectrometry combined with statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ways for this compound to fight against cancer: the molecular evidences in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Activities of 20(S)-Ginsenoside Rh2

For Researchers, Scientists, and Drug Development Professionals

Introduction

20(S)-Ginsenoside Rh2, a protopanaxadiol-type saponin isolated from Panax ginseng, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the multifaceted biological effects of 20(S)-Ginsenoside Rh2, with a particular focus on its anticancer, anti-inflammatory, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Activities

20(S)-Ginsenoside Rh2 has demonstrated significant anticancer effects across a wide range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Cytotoxicity and IC50 Values

The cytotoxic effects of 20(S)-Ginsenoside Rh2 have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) values varying depending on the cancer cell line and the duration of treatment. A summary of these values is presented in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |

| HepG2 | Liver Cancer | ~38 | Not Specified | [1] |

| SK-HEP-1 | Liver Cancer | Not Specified | 48 | [2] |

| ECA109 | Esophageal Squamous Carcinoma | 2.9 (µg/mL) | Not Specified | [3] |

| TE-13 | Esophageal Squamous Carcinoma | 3.7 (µg/mL) | Not Specified | [3] |

| YD10B | Oral Cancer | Not Specified | 48 | [4] |

| Ca9-22 | Oral Cancer | Not Specified | 48 | |

| HL-60 | Leukemia | ~38 | 96 | |

| U937 | Leukemia | ~38 | 96 | |

| Reh | Leukemia | Not Specified | Not Specified | |

| HCT116 | Colorectal Cancer | Not Specified | 48 | |

| SW480 | Colorectal Cancer | Not Specified | Not Specified | |

| MCF-7 | Breast Cancer | 40 - 63 | 24, 48, 72 | |

| MDA-MB-231 | Breast Cancer | 33 - 58 | 24, 48, 72 | |

| HeLa | Cervical Cancer | ~45 | 24 | |

| A549 | Lung Cancer | 45.7 | Not Specified | |

| NCI-H460 | Lung Cancer | Not Specified | 72 | |

| 95D | Lung Cancer | Not Specified | 72 | |

| LNCaP | Prostate Cancer | <25 | Not Specified | |

| PC3 | Prostate Cancer | >25 | Not Specified | |

| DU145 | Prostate Cancer | >25 | Not Specified | |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | <30 | 24 | |

| KG-1a | Leukemia | Not Specified | Not Specified |

Induction of Apoptosis

20(S)-Ginsenoside Rh2 is a potent inducer of apoptosis in cancer cells, activating both intrinsic and extrinsic pathways.

The pro-apoptotic effects of 20(S)-Ginsenoside Rh2 are mediated through various signaling cascades. A key mechanism involves the activation of the mitochondrial pathway, characterized by the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3. In some cancer cells, such as poorly differentiated esophageal squamous TE-13 cells, 20(S)-Ginsenoside Rh2 can also upregulate death receptors like Fas and DR5, thereby activating the extrinsic apoptosis pathway via caspase-8. Furthermore, it has been shown to induce apoptosis by internalizing lipid rafts and caveolae, leading to the inactivation of the pro-survival Akt pathway. In colorectal cancer cells, Rh2-induced apoptosis is mediated by the activation of p53, leading to an increased Bax/Bcl-2 ratio.

-

Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of 20(S)-Ginsenoside Rh2 for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with ice-cold PBS.

-

Staining: Resuspend approximately 1x10^5 cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Arrest

20(S)-Ginsenoside Rh2 has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines, including oral, liver, and leukemia cells.

The induction of G0/G1 arrest by 20(S)-Ginsenoside Rh2 is often associated with the downregulation of key cell cycle regulatory proteins. In oral cancer cells, it inhibits the Src/Raf/ERK signaling pathway. In liver cancer cells, it targets HSP90A, disrupting the HSP90A-Cdc37 chaperone system and leading to the degradation of CDK2, CDK4, and CDK6. In leukemia cells, Rh2 upregulates TGF-β expression, which in turn increases the levels of p21CIP1/WAF1 and p27KIP1, inhibitors of cyclin-dependent kinases.

-

Cell Culture and Treatment: Culture cells and treat with 20(S)-Ginsenoside Rh2 for the desired time.

-

Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Anti-Metastatic Effects

20(S)-Ginsenoside Rh2 and its derivatives have been shown to inhibit tumor growth and metastasis in vivo. In oral cancer cells, it inhibits migration and invasion by regulating proteins involved in the epithelial-mesenchymal transition (EMT).

Anti-inflammatory Activities

20(S)-Ginsenoside Rh2 exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways.

Signaling Pathways

In LPS-stimulated macrophages, 20(S)-Ginsenoside Rh2 decreases the release of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6, as well as nitric oxide (NO) and prostaglandin E2 (PGE2). This is achieved by suppressing the phosphorylation of p38 MAPK, ERK1/2, JAK, and the activation of NF-κB. In a model of spinal cord injury, it was found to alleviate the inflammatory response via the ROS/MAPK14 signaling pathway.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

-

Cell Culture and Treatment: Plate RAW 264.7 macrophages and stimulate with lipopolysaccharide (LPS) in the presence or absence of various concentrations of 20(S)-Ginsenoside Rh2 for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Assay: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a standard curve.

Neuroprotective Activities

20(S)-Ginsenoside Rh2 has shown promise as a neuroprotective agent, with potential applications in neurodegenerative diseases.

Mechanisms of Action

In animal models of Alzheimer's disease, 20(S)-Ginsenoside Rh2 improves learning and memory by reducing the levels of amyloid-β (Aβ). It has also been identified as an inhibitor of NMDA receptors in cultured rat hippocampal neurons, suggesting a role in mitigating excitotoxicity. Furthermore, it has demonstrated protective effects against cerebral ischemia.

Conclusion

20(S)-Ginsenoside Rh2 is a promising natural compound with a broad spectrum of biological activities. Its potent anticancer effects, mediated through the induction of apoptosis and cell cycle arrest, make it a strong candidate for further investigation as a therapeutic agent. Additionally, its anti-inflammatory and neuroprotective properties highlight its potential in treating a variety of other diseases. This technical guide provides a foundational understanding of the mechanisms of action of 20(S)-Ginsenoside Rh2 and serves as a valuable resource for guiding future research and development efforts.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. (20S) Ginsenoside Rh2 Exerts Its Anti-Tumor Effect by Disrupting the HSP90A-Cdc37 System in Human Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (20S) this compound-Activated, Distinct Apoptosis Pathways in Highly and Poorly Differentiated Human Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Ginsenoside Rh2: A Technical Guide to its Discovery, Isolation, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside Rh2, a rare protopanaxadiol-type saponin derived from Panax ginseng, has garnered significant attention within the scientific community for its potent pharmacological activities, most notably its anticancer properties. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols for its extraction and purification. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering a molecular basis for its therapeutic potential. Quantitative data on its biological efficacy are summarized in comprehensive tables, and complex biological processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and Historical Context

The journey to understanding the therapeutic potential of this compound began with foundational research into the minor saponins of Panax ginseng. While major ginsenosides were the initial focus of many studies, the work of researchers like Isao Kitagawa and his colleagues in the 1980s paved the way for the characterization of less abundant but highly active compounds. Their extensive chemical studies on the saponins of Panax ginseng C. A. Meyer led to the isolation and characterization of several minor ginsenosides, including those that are structurally related to Rh2.

It was discovered that this compound is not naturally abundant in raw ginseng. Instead, it is primarily formed during the processing of ginseng root, particularly through steaming, which is used to produce "red ginseng". This thermal processing causes the deglycosylation of more abundant protopanaxadiol ginsenosides, such as Rb1 and Rc, leading to the formation of Rh2.[1] This understanding was a pivotal moment, shifting the focus of Rh2 production from direct extraction of raw material to the controlled conversion of precursor molecules.

Isolation and Purification Methodologies

The isolation of this compound in significant quantities for research and development requires specialized techniques due to its low natural abundance. The following sections detail the primary methods for obtaining purified this compound.

Extraction from Processed Ginseng

This method involves the direct extraction of Rh2 from red ginseng, where it is present in higher concentrations compared to unprocessed ginseng.

Experimental Protocol: Hot Water Reflux Extraction

-

Sample Preparation: Dried red ginseng root is ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered ginseng is subjected to hot water reflux extraction. While specific parameters can be optimized, a common starting point is a solid-to-liquid ratio of 1:10 (g/mL) with distilled water, refluxed at 100°C for several hours.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material, and the filtrate is then concentrated under reduced pressure.

-

Purification: The concentrated extract is further purified using column chromatography, typically starting with a silica gel column followed by preparative high-performance liquid chromatography (HPLC) for final purification.

Conversion from Major Ginsenosides

Given the low natural concentration of Rh2, conversion from more abundant precursor ginsenosides is a more efficient and common approach for its production.

Acid treatment can effectively cleave the sugar moieties from major ginsenosides to yield Rh2.

Experimental Protocol: Acid Hydrolysis of Ginsenoside Rb1

-

Reaction Setup: Purified Ginsenoside Rb1 is dissolved in a dilute acid solution. A common protocol uses 0.01% formic acid.

-

Hydrolysis: The solution is heated to a specific temperature, for instance, 121°C, for a defined period, such as 15 minutes. Reaction conditions should be carefully controlled to prevent excessive degradation.

-

Neutralization and Extraction: After the reaction, the solution is neutralized. The product, this compound, is then extracted using an organic solvent like n-butanol.

-

Purification: The extracted Rh2 is purified using column chromatography and preparative HPLC as described previously.

Enzymatic methods offer a more specific and milder alternative to acid hydrolysis, often resulting in higher yields and fewer byproducts.

Experimental Protocol: Enzymatic Conversion using β-glucosidase

-

Substrate Preparation: A solution of a precursor ginsenoside, such as Ginsenoside Rb1 or a mixture of protopanaxadiol-type ginsenosides, is prepared in a suitable buffer.

-

Enzymatic Reaction: A specific β-glucosidase, for example, from Aspergillus niger or other microbial sources, is added to the substrate solution. The reaction is incubated at an optimal pH and temperature for the chosen enzyme (e.g., pH 5.0 and 50°C) for a duration determined by monitoring the reaction progress with thin-layer chromatography (TLC) or HPLC.[2]

-

Enzyme Inactivation and Product Extraction: The reaction is terminated by heat inactivation of the enzyme. The resulting this compound is then extracted with an appropriate organic solvent.

-

Purification: The final product is purified using chromatographic techniques to achieve high purity.

Quantitative Data

The following tables summarize key quantitative data related to the production and biological activity of this compound.

Table 1: Yield of this compound from Various Sources and Methods

| Starting Material | Method | Yield | Reference |

| North American Ginseng Leaf | Hot Water Reflux Extraction | 11.3 ± 0.5 mg/g | [1] |

| Protopanaxadiol-type Ginsenoside Mixture (60g) | Enzymatic (Viscozyme L) + Acid Treatment | 24 g of Rh2-MIX | [2] |

| Ginseng Hairy Roots | Heat Treatment (105°C for 2h) | 1.08 mg/g dry wt | [3] |

Table 2: In Vitro Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | ~35 | |

| SW480 | Colorectal Cancer | Not specified, but potent | |

| A549 | Lung Cancer | ~25 | |

| MCF-7 | Breast Cancer | ~30 | |

| MDA-MB-231 | Breast Cancer | ~25 | |

| HepG2 | Liver Cancer | ~40 | |

| SK-N-BE(2) | Neuroblastoma | ~20 |

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating a variety of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

Apoptosis Induction Pathways

This compound is a potent inducer of apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: this compound induced apoptosis pathways.

Cell Cycle Arrest at G1/S Phase

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S transition. This is achieved by modulating the expression and activity of key cell cycle regulatory proteins.

Caption: G1/S cell cycle arrest by this compound.

Inhibition of IL-6/JAK2/STAT3 Signaling

The IL-6/JAK2/STAT3 pathway is crucial for cancer cell proliferation and survival. This compound has been shown to inhibit this pathway, contributing to its anticancer effects.

Caption: Inhibition of IL-6/JAK2/STAT3 pathway by Rh2.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, particularly in oncology. Its discovery as a product of ginseng processing has led to the development of various methods for its isolation and production, including thermal, acid-catalyzed, and enzymatic conversions of more abundant ginsenosides. The accumulated in vitro data robustly demonstrates its ability to induce apoptosis and cell cycle arrest in a wide range of cancer cell lines. The elucidation of its mechanisms of action, involving the modulation of critical signaling pathways such as those governing apoptosis and cell proliferation, provides a solid foundation for its further development as a therapeutic agent. This technical guide serves as a comprehensive resource for scientists and researchers, providing the necessary foundational knowledge to advance the study and application of this compound in drug discovery and development.

References

- 1. Generation of ginsenosides Rg3 and Rh2 from North American ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of the Rare this compound-MIX (20(S)-Rh2, 20(R)-Rh2, Rk2, and Rh3) by Enzymatic Conversion Combined with Acid Treatment and Evaluation of Its Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound regulates triple-negative breast cancer proliferation and apoptosis via the IL-6/JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Ginsenoside Rh2: A Deep Dive into Apoptosis Induction Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rh2, a protopanaxadiol saponin derived from ginseng, has garnered significant attention in oncological research for its potent anti-tumor activities. A primary mechanism underlying its efficacy is the induction of apoptosis, or programmed cell death, in a wide array of cancer cells. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound to trigger this critical cellular process. We will delve into the molecular intricacies of both the intrinsic and extrinsic apoptotic pathways, as well as associated signaling cascades, and provide detailed experimental protocols and quantitative data to support further research and drug development.

Core Signaling Pathways in Rh2-Induced Apoptosis

This compound orchestrates apoptosis through a multi-pronged approach, primarily engaging the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Its influence extends to several other key signaling networks that regulate cell survival and proliferation.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a central target of Rh2-induced apoptosis. This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.

This compound disrupts the delicate balance between these proteins, favoring a pro-apoptotic state.[1][2][3][4] It achieves this by:

-

Upregulating pro-apoptotic proteins: Studies have shown that Rh2 treatment leads to a time-dependent increase in the expression of Bax and Bad.[5] In some cancer cell lines, an upregulation of Bak and Bim has also been observed.

-

Downregulating anti-apoptotic proteins: Concurrently, Rh2 reduces the levels of Bcl-2 and Bcl-xL.

This shift in the Bax/Bcl-2 ratio is a critical determinant of the cell's susceptibility to apoptosis. The increased prevalence of pro-apoptotic proteins, particularly Bax and Bak, leads to their translocation from the cytosol to the mitochondrial outer membrane. This event triggers mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytoplasm.

Once in the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, forms a complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP).

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. This compound has been shown to sensitize cancer cells to this pathway by upregulating the expression of death receptors, notably Fas (also known as CD95 or APO-1) and Tumor Necrosis Factor Receptor 1 (TNFR1).

In some cell types, this upregulation of Fas is dependent on the tumor suppressor protein p53. The engagement of Fas by its ligand (FasL) or an agonistic antibody leads to the recruitment of the adaptor protein Fas-associated death domain (FADD). FADD, in turn, recruits pro-caspase-8, leading to its dimerization and auto-activation. Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, or it can cleave the BH3-only protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria to engage the intrinsic pathway, creating a crosstalk between the two apoptotic routes.

Modulation of Other Key Signaling Pathways

Beyond the core apoptotic pathways, this compound influences a network of signaling cascades that are often dysregulated in cancer, further promoting apoptosis.

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival, proliferation, and growth. In many cancer contexts, Rh2 has been shown to inhibit the PI3K/Akt/mTOR signaling cascade. By suppressing the phosphorylation and activation of Akt, Rh2 prevents the downstream inhibition of pro-apoptotic proteins and the activation of survival signals. However, it is noteworthy that in a cardioprotective setting against doxorubicin-induced toxicity, Rh2 was found to upregulate this pathway, highlighting a context-dependent role.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes JNK, p38, and ERK, plays a complex role in apoptosis. Rh2 has been shown to activate the pro-apoptotic JNK and p38 MAPK pathways in several cancer cell lines.

-

NF-κB Pathway: The transcription factor NF-κB typically promotes cell survival. Interestingly, Rh2 can induce the production of reactive oxygen species (ROS), which in turn can activate the NF-κB pathway as a cellular defense mechanism. Studies have shown that inhibiting the NF-κB pathway can enhance the apoptotic effects of Rh2, suggesting a potential combination therapy strategy. In other contexts, Rh2 has been found to inhibit the NF-κB pathway to promote apoptosis.

-

Reactive Oxygen Species (ROS) Generation: Rh2 treatment often leads to an increase in intracellular ROS levels. While ROS can activate survival pathways like NF-κB, excessive ROS accumulation can induce oxidative stress, damage cellular components including mitochondria, and trigger apoptosis.

-

Cell Cycle Arrest: this compound can induce cell cycle arrest, often at the G1 phase, which can be a prelude to apoptosis. This is achieved by modulating the expression of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize key quantitative data from various studies, illustrating the dose- and time-dependent effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Duration (h) | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 48 | 37.09 ± 3.88 | |

| H460 | Non-Small Cell Lung Cancer | 48 | 46.89 ± 2.32 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 33-58 | |

| MDA-MB-468 | Triple-Negative Breast Cancer | 48 | Not specified | |

| MCF-7 | Breast Cancer | 48 | 40-63 | |

| SKOV3 | Ovarian Cancer | 48 | ~60 | |

| HCT116 | Colorectal Cancer | 48 | ~35 | |

| Huh-7 | Liver Cancer | Not specified | 27.00 | |

| Du145 | Prostate Cancer | Not specified | 57.50 | |

| SK-N-MC | Neuroblastoma | Not specified | Not specified | |

| HeLa | Cervical Cancer | 24 | ~45 | |

| ECA109 | Esophageal Squamous Carcinoma | 48 | 2.9 µg/mL | |

| TE-13 | Esophageal Squamous Carcinoma | 48 | 3.7 µg/mL |

Table 2: Effect of this compound on Apoptotic Cell Population

| Cell Line | Rh2 Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Reference |

| HCT116 | 35 | 48 | Not specified, partial inhibition by Z-VAD-fmk | |

| A549 | 24 | 24 | 4.44 | |

| A549 | 48 | 24 | 14.1 | |

| A549 | 96 | 24 | 48.56 | |

| Jurkat | 35 | 24 | Significantly increased | |

| ECA109 | 7.5 µg/mL | 1 | 34.59 | |

| ECA109 | 7.5 µg/mL | 2 | 41.64 | |

| TE-13 | 7.5 µg/mL | 1 | 18.29 | |

| TE-13 | 7.5 µg/mL | 2 | 21.97 | |

| SK-N-BE(2) | 5 | 24 | 20.5 | |

| SK-N-BE(2) | 10 | 24 | 31.3 | |

| SK-N-BE(2) | 20 | 24 | 43.6 |

Table 3: Modulation of Apoptosis-Related Protein Expression by this compound

| Cell Line | Rh2 Treatment | Protein | Change in Expression | Reference |

| HCT116 | 35 µM | Bax | Time-dependent increase | |

| HCT116 | 35 µM | Bad | Time-dependent increase | |

| HCT116 | 35 µM | Bcl-2 | Reduced levels | |

| HCT116 | 35 µM | Bcl-xL | Reduced levels | |

| Jurkat | 35 µM | Cleaved Caspase-3 | Significantly increased | |

| Jurkat | 35 µM | Cleaved Caspase-9 | Significantly increased | |

| Jurkat | 35 µM | Bax/Bcl-2 ratio | Significantly increased | |

| Jurkat | 35 µM | Cytochrome c | Significantly increased | |

| MCF-7 | 50 µM | Bax | 1.1 to 2.2-fold increase | |

| MCF-7 | 50 µM | Bak | 1.1 to 2.2-fold increase | |

| MCF-7 | 50 µM | Bcl-2 | 50-80% decrease | |

| MCF-7 | 50 µM | Bcl-xL | 50-80% decrease | |

| MDA-MB-231 | 50 µM | Bax | 1.1 to 2.2-fold increase | |

| MDA-MB-231 | 50 µM | Bak | 1.1 to 2.2-fold increase | |

| MDA-MB-231 | 50 µM | Bcl-2 | Modest decrease | |

| MDA-MB-231 | 50 µM | Bcl-xL | Modest decrease | |

| SK-N-BE(2) | Not specified | Bax | Increased | |

| SK-N-BE(2) | Not specified | Bcl-2 | No alteration |

Table 4: Effect of this compound on Caspase Activity

| Cell Line | Rh2 Treatment | Caspase | Fold Increase in Activity | Reference |

| TE-13 | 7.5 µg/mL for 1h | Caspase-8 | 7-fold | |

| ECA109 | 7.5 µg/mL for 4h | Caspase-3 | 11-fold | |

| TE-13 | 7.5 µg/mL for 1h | Caspase-3 | 12-fold | |

| A549 | 24, 48, 96 µM for 24h | Caspase-9 | Dose-dependent increase | |

| A549 | 24, 48, 96 µM for 24h | Caspase-3 | Dose-dependent increase |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-induced apoptosis.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To detect and quantify the expression levels of pro- and anti-apoptotic proteins, as well as caspase cleavage.

Protocol:

-

Cell Lysis:

-

After treatment with this compound for the desired time and concentration, wash cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 12,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (typically 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel percentage will depend on the molecular weight of the target proteins.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's recommendations.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH). The ratio of cleaved to total protein can be calculated to determine the extent of activation.

-

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

Objective: To quantify the percentage of cells undergoing early and late apoptosis.

Protocol:

-

Cell Preparation:

-

Induce apoptosis by treating cells with this compound. Include untreated cells as a negative control.

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.

-

Analyze the dot plot to distinguish between:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

-

Caspase Activity Assay

Objective: To measure the enzymatic activity of specific caspases (e.g., caspase-3, -8, -9).

Protocol:

-

Lysate Preparation:

-

After Rh2 treatment, harvest the cells and lyse them in a chilled lysis buffer.

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Fluorometric Assay:

-

Incubate a specific amount of cell lysate (e.g., 50 µg) with a fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9) in a reaction buffer.

-

Incubate at 37°C for 1-2 hours.

-

Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

-

The fold-increase in caspase activity can be determined by comparing the fluorescence of the treated sample to that of an untreated control.

-

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

Objective: To assess the disruption of the mitochondrial membrane potential, an early event in intrinsic apoptosis.

Protocol:

-

Cell Staining:

-

Treat cells with this compound.

-

Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.

-

-

Analysis:

-

Flow Cytometry: Harvest the cells, wash, and resuspend in buffer. Analyze by flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

-

Fluorescence Microscopy: Observe the stained cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show green fluorescence.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate the core signaling pathways and a typical experimental workflow for studying Rh2-induced apoptosis.

Caption: this compound apoptosis signaling pathways.

Caption: Experimental workflow for studying Rh2-induced apoptosis.

Conclusion

This compound is a promising natural compound with potent pro-apoptotic effects on a variety of cancer cells. Its ability to simultaneously modulate multiple key signaling pathways, including the intrinsic and extrinsic apoptotic pathways, as well as survival and proliferation cascades, underscores its potential as a multi-target anti-cancer agent. This technical guide provides a comprehensive overview of the core mechanisms of Rh2-induced apoptosis, supported by quantitative data and detailed experimental protocols, to facilitate further research and the development of novel therapeutic strategies. The provided diagrams offer a visual summary of the complex signaling networks and a practical workflow for researchers entering this field. Further investigation into the nuanced, context-dependent effects of Rh2 in different cancer types will be crucial for its successful clinical translation.

References

- 1. (20S) this compound-Activated, Distinct Apoptosis Pathways in Highly and Poorly Differentiated Human Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 4. researchgate.net [researchgate.net]

- 5. protocols.io [protocols.io]

The Pharmacological Properties of Ginsenoside Rh2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside Rh2, a protopanaxadiol saponin derived from Panax ginseng, has emerged as a promising natural compound with a wide spectrum of pharmacological activities. Extensive preclinical research has highlighted its potent anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its molecular mechanisms of action. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for foundational research techniques are provided, and complex signaling pathways are visually represented through diagrams to facilitate a deeper understanding of its therapeutic potential.

Introduction

Ginseng has been a cornerstone of traditional medicine for centuries, with modern science now elucidating the pharmacological activities of its constituent ginsenosides. Among these, this compound has garnered significant attention for its robust biological effects, particularly in oncology.[1] This guide synthesizes the current body of scientific literature on this compound, offering a technical resource for researchers and professionals in drug development.

Physicochemical Properties

This compound is a tetracyclic triterpenoid saponin. Its chemical structure consists of a dammarane skeleton with a sugar moiety attached at the C-3 position.

-

Chemical Formula: C₃₆H₆₂O₈

-

Molecular Weight: 622.88 g/mol

-

Stereoisomers: The biological activity of this compound can differ between its 20(S) and 20(R) epimers, with the 20(S) form often being more potent.

Anticancer Properties

This compound exhibits significant anticancer activity across a variety of cancer types through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which triggers mitochondrial dysfunction.[3]

Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S phase transition.[4][5] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins.

Quantitative Data: In Vitro Efficacy

The cytotoxic effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and duration of exposure.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A549 | Non-Small Cell Lung Cancer | 37.09 ± 3.88 | 48 | |

| H460 | Non-Small Cell Lung Cancer | 46.89 ± 2.32 | 48 | |

| MCF-7 | Breast Cancer | 40-63 | 24, 48, 72 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 33-58 | 24, 48, 72 | |

| MDA-MB-468 | Triple-Negative Breast Cancer | 48.75 ± 1.33 | 48 | |

| HL-60 | Leukemia | ~38 | Not Specified | |

| U937 | Leukemia | Not Specified | Not Specified | |

| HepG2 | Liver Cancer | Not Specified | Not Specified | |

| SK-HEP-1 | Liver Cancer | Not Specified | Not Specified | |

| ECA109 | Esophageal Cancer | 2.9 (µg/mL) | Not Specified | |

| TE-13 | Esophageal Cancer | 3.7 (µg/mL) | Not Specified |

Quantitative Data: Cell Cycle Arrest

| Cell Line | Treatment | % of Cells in G1 Phase | Reference |

| HL-60 | Control | 48.1 | |

| 10 µM Rh2 | 62.6 | ||

| 20 µM Rh2 | 67.7 | ||

| U937 | Control | 45.6 | |

| 10 µM Rh2 | 55.8 | ||

| 20 µM Rh2 | 64.8 | ||

| MCF-7 | Control | 51.6 ± 0.5 | |

| 4 µM Rh2 | 55.8 ± 0.4 | ||

| 8 µM Rh2 | 55.6 ± 0.2 |

Signaling Pathways Modulated by this compound

The pharmacological effects of this compound are mediated through its interaction with various intracellular signaling pathways.

p53 Signaling Pathway

This compound can activate the p53 tumor suppressor pathway. This leads to an increase in the expression of pro-apoptotic proteins such as Bax and a decrease in anti-apoptotic proteins like Bcl-2.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. It can suppress the phosphorylation of IκBα, preventing the nuclear translocation of the p65 subunit of NF-κB.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is also modulated by this compound. Its effects can be cell-type specific, either activating or inhibiting these kinases to influence cell fate.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound-mediated G1 Phase Cell Cycle Arrest in Human Breast Cancer Cells Is Caused by p15Ink4B and p27Kip1-dependent Inhibition of Cyclin-dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]

Ginsenoside Rh2: A Technical Guide to its Effects on Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rh2, a protopanaxadiol-type saponin isolated from Panax ginseng, has garnered significant attention in oncological research for its potent anti-proliferative and pro-apoptotic activities across a spectrum of cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's effects on cell cycle regulation, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Mechanism of Action: G0/G1 Cell Cycle Arrest

A predominant mechanism through which this compound exerts its anti-cancer effects is the induction of cell cycle arrest, primarily at the G0/G1 phase.[1][2][3][4][5] This blockade prevents cancer cells from progressing to the S phase, the DNA synthesis phase, thereby inhibiting their proliferation. This effect has been consistently observed in various cancer cell types, including breast, liver, leukemia, and colorectal cancer.

The arrest is orchestrated through a multi-faceted modulation of key cell cycle regulatory proteins. This compound has been shown to down-regulate the expression and activity of cyclin-dependent kinases (CDKs), specifically CDK2, CDK4, and CDK6, and their partner cyclins, such as Cyclin D1, D3, and Cyclin E. Concurrently, it upregulates the expression of CDK inhibitors (CKIs), including p15Ink4B, p21WAF1/CIP1, and p27Kip1. This dual action leads to the inhibition of CDK/cyclin complexes, which are crucial for the G1 to S phase transition.

Quantitative Data: Anti-proliferative Activity of this compound

The anti-proliferative efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values of this compound vary across different cancer cell lines and treatment durations, as summarized below.

| Cell Line | Cancer Type | Treatment Duration (h) | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 24 | ~40-63 | |

| 48 | ~40-63 | |||

| 72 | ~40-63 | |||

| 48 | 67.95 | |||

| - | 67.48 | |||

| MDA-MB-231 | Breast Cancer | 24 | ~33-58 | |

| 48 | ~33-58 | |||

| 72 | ~33-58 | |||

| 48 | 43.93 | |||

| - | 27.00 | |||

| HL-60 | Human Leukemia | - | ~38 | |

| U937 | Human Leukemia | - | ~38 | |

| A549 | Lung Cancer | - | 85.26 | |

| HeLa | Cervical Cancer | - | 67.95 | |

| HCT116 | Colorectal Cancer | - | 44.28 | |

| Huh-7 | Liver Cancer | - | 13.39 | |

| Du145 | Prostate Cancer | - | 57.50 |

Signaling Pathways Modulated by this compound

This compound orchestrates cell cycle arrest through the modulation of intricate signaling pathways. The following diagrams illustrate the key molecular interactions.

References

- 1. This compound-mediated G1 Phase Cell Cycle Arrest in Human Breast Cancer Cells Is Caused by p15Ink4B and p27Kip1-dependent Inhibition of Cyclin-dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits breast cancer cell growth viaERβ-TNFα pathway: this compound inhibits breast cancer cell growth via ERβ-TNFα - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound induces cell cycle arrest and differentiation in human leukemia cells by upregulating TGF-β expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-mediated G1 phase cell cycle arrest in human breast cancer cells is caused by p15 Ink4B and p27 Kip1-dependent inhibition of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigations into the Anticancer Properties of Ginsenoside Rh2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside Rh2, a protopanaxadiol-type saponin isolated from Panax ginseng, has emerged as a promising natural compound with potent anticancer activities. Extensive preclinical investigations, both in vitro and in vivo, have demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), arrest the cell cycle, and suppress angiogenesis and metastasis across a variety of cancer types. This technical guide provides an in-depth overview of the core findings from initial research into the anticancer properties of this compound. It summarizes key quantitative data, details common experimental methodologies, and visualizes the complex signaling pathways modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer drugs, and ginsenosides, the major active components of ginseng, have garnered significant attention for their diverse pharmacological activities. Among them, this compound has shown particularly strong cytotoxic effects against cancer cells.[1] This guide focuses on the foundational research that has elucidated the mechanisms underlying the anticancer effects of this compound, providing a solid groundwork for further investigation and potential clinical translation.

Quantitative Data on Anticancer Effects

The efficacy of this compound has been quantified across various cancer cell lines and in preclinical animal models. The following tables summarize key data points from multiple studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |

| Triple-Negative Breast Cancer | MDA-MB-231 | 43.93 ± 0.50 | 48 | [2] |

| Triple-Negative Breast Cancer | MDA-MB-468 | Not specified | 48 | [2] |

| Breast Cancer | MCF-7 | 40 - 63 | 24, 48, 72 | [3] |

| Breast Cancer | MDA-MB-231 | 33 - 58 | 24, 48, 72 | [3] |

| Prostate Cancer | Du145 | 57.50 | Not specified | |

| Colorectal Cancer | HCT116 | 44.28 | Not specified | |

| Liver Cancer | Huh-7 | 13.39 | Not specified | |

| Breast Cancer | MCF-7 | 67.48 | Not specified | |

| Breast Cancer | MDA-MB-231 | 27.00 | Not specified | |

| Lung Cancer | A549 | 85.26 | Not specified | |

| Breast Cancer | MCF-7 | 73.58 | Not specified | |

| Cervical Cancer | HeLa | 67.95 | Not specified | |

| Lung Cancer | A549 | 26.48 ± 2.13 (free Rh2) | Not specified | |

| Lung Cancer | A549 | 21.71 ± 1.85 (Rh2-M) | Not specified | |

| Non-Small Cell Lung Cancer | NCI-H460 | 368.32 ± 91.28 (20(R)-G-Rh2) | 72 | |

| Leukemia | HL-60, U937 | ~38 | Not specified |

Table 2: Modulation of Cell Cycle Regulatory Proteins by this compound

This compound induces cell cycle arrest, primarily at the G1/S phase, by altering the expression of key regulatory proteins.

| Cell Line | Protein | Effect | Reference |

| MCF-7 (Breast Cancer) | CDK2, CDK4, CDK6 | Marked Decrease | |

| MCF-7 (Breast Cancer) | Cyclin A, Cyclin D1, Cyclin E | Marked Decrease | |

| HL-60, U937 (Leukemia) | CDK4, CDK6 | Downregulation | |

| HL-60, U937 (Leukemia) | Cyclin D1, D2, D3, E | Downregulation | |

| HepG2 (Liver Cancer) | CDK2, CDK4, CDK6 | Significant Downregulation | |

| HepG2 (Liver Cancer) | Cyclin A, B, E | Decrease | |

| KG-1a (Leukemia) | Cyclin D1 | Decrease |

Table 3: In Vivo Tumor Growth Inhibition by this compound

Preclinical studies in animal models have demonstrated the tumor-suppressive effects of this compound.

| Cancer Model | Treatment | Outcome | Reference |

| MDA-MB-231 Xenograft | 5 mg/kg Rh2 (oral gavage, 3 times/week) | Significant apoptosis induction | |

| PC-3 Xenograft | 120 mg/kg Rh2 (oral gavage) | Significant reduction in tumor growth | |